molecular formula C19H15F5N2O3 B2598101 1-(3,4-difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide CAS No. 1334371-09-3

1-(3,4-difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Cat. No.: B2598101
CAS No.: 1334371-09-3
M. Wt: 414.332
InChI Key: VHPCEJOUPVQDPU-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Benzoyl Group: The 3,4-difluorobenzoyl group can be introduced via acylation reactions using 3,4-difluorobenzoyl chloride and appropriate catalysts.

    Attachment of the Benzyl Group: The 4-(trifluoromethoxy)benzyl group can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-difluorobenzoyl)-N-benzylazetidine-3-carboxamide
  • 1-(3,4-difluorobenzoyl)-N-(4-methoxybenzyl)azetidine-3-carboxamide

Uniqueness

1-(3,4-difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is unique due to the presence of both difluorobenzoyl and trifluoromethoxybenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F5N2O3/c20-15-6-3-12(7-16(15)21)18(28)26-9-13(10-26)17(27)25-8-11-1-4-14(5-2-11)29-19(22,23)24/h1-7,13H,8-10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPCEJOUPVQDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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